

detailed experimental protocol for 5-Bromobenzo[d]oxazol-2-amine synthesis

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Compound of Interest

Compound Name: 5-Bromobenzo[d]oxazol-2-amine

Cat. No.: B1265483

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Application Note: Synthesis of 5-Bromobenzo[d]oxazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of **5-Bromobenzo[d]oxazol-2-amine**, a valuable building block in medicinal chemistry and drug discovery. The procedure outlined is based on the well-established method of cyclizing a substituted 2-aminophenol using a cyanating agent.

Introduction

5-Bromobenzo[d]oxazol-2-amine is a heterocyclic compound containing the benzoxazole scaffold. This structural motif is present in numerous biologically active molecules, exhibiting a wide range of therapeutic properties. The presence of a bromine atom provides a handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening. The 2-amino group also offers a site for further chemical modification.

Experimental Protocol

This protocol describes the synthesis of **5-Bromobenzo[d]oxazol-2-amine** from 2-amino-4-bromophenol via a cyclization reaction.

Materials:

- 2-Amino-4-bromophenol
- Cyanogen bromide (BrCN)
- Methanol (MeOH)
- Sodium bicarbonate (NaHCO₃)
- Ethyl acetate (EtOAc)
- Hexane
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle or oil bath
- Rotary evaporator
- Apparatus for column chromatography
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-bromophenol (1.0 equivalent) in methanol.

- **Addition of Cyanating Agent:** To the stirred solution, add cyanogen bromide (1.1 equivalents) portion-wise at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
- **Reaction:** Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
- **Neutralization:** To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
- **Extraction:** Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure **5-Bromobenzo[d]oxazol-2-amine**.

Data Presentation

Parameter	Value
Starting Material	2-Amino-4-bromophenol
Reagent	Cyanogen bromide
Solvent	Methanol
Reaction Temperature	Room Temperature
Reaction Time	12-24 hours
Purification Method	Column Chromatography
Expected Product	5-Bromobenzo[d]oxazol-2-amine
Molecular Formula	C ₇ H ₅ BrN ₂ O
Molecular Weight	213.03 g/mol
Appearance	Off-white to pale yellow solid

Characterization Data

- ¹H NMR (DMSO-d₆): A spectrum is available and can be used for structural confirmation.[1]
- Purity: Typically >95% after purification.

Mandatory Visualization



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Caption: Experimental workflow for the synthesis of **5-Bromobenzo[d]oxazol-2-amine**.

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References

- 1. 5-BROMOBENZO[D]OXAZOL-2-AMINE(64037-07-6) ¹H NMR [m.chemicalbook.com]
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